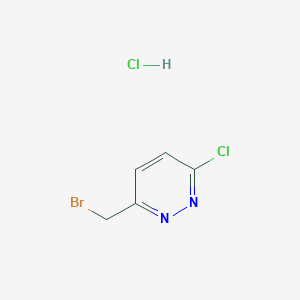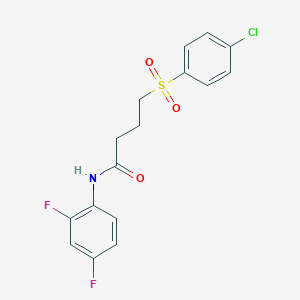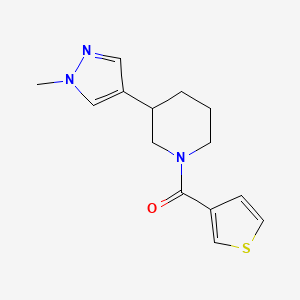![molecular formula C21H25N5O4S B2907509 4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine CAS No. 2034371-21-4](/img/structure/B2907509.png)
4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is a complex organic compound that features a combination of pyrrolidine, benzoyl, pyrrolo[3,4-d]pyrimidine, and morpholine moieties
Mechanism of Action
Target of Action
It’s known that pyrrolo[3,4-d]pyrimidines, a class of compounds to which our molecule belongs, have been studied as inhibitors for various kinases . These kinases, including Akt kinase, Rsk kinase, and S6K kinase, play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival .
Mode of Action
It’s known that kinase inhibitors typically work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathway . The compound’s pyrrolidine ring structure may contribute to its binding affinity and selectivity .
Biochemical Pathways
For instance, Akt kinase is involved in the PI3K/Akt/mTOR pathway, which regulates cell cycle progression and survival .
Pharmacokinetics
It’s known that the pyrrolidine ring structure can contribute to the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion . The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Result of Action
As a potential kinase inhibitor, it could be expected to disrupt the normal functioning of the targeted kinases, leading to changes in cell signaling and potentially inducing cell cycle arrest or apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the construction of the pyrrolo[3,4-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the coupling of the morpholine moiety to the pyrrolo[3,4-d]pyrimidine core under suitable conditions, such as using a base like triethylamine in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and may require specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols .
Scientific Research Applications
4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic benefits, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are often studied for their anticancer and anti-inflammatory properties
Uniqueness
4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine is unique due to its combination of multiple functional groups, which may confer distinct biological activities and therapeutic potential. Its specific structure allows for interactions with a variety of molecular targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c27-20(16-3-5-18(6-4-16)31(28,29)26-7-1-2-8-26)25-14-17-13-22-21(23-19(17)15-25)24-9-11-30-12-10-24/h3-6,13H,1-2,7-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHDDCOZIAWPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Azaspiro[2.4]heptane oxalate](/img/structure/B2907428.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)
![3-(4-phenoxyphenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea](/img/structure/B2907434.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2907435.png)
![4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2907437.png)
![2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2907438.png)




![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2907445.png)
![3-(3-Methylthiophen-2-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one](/img/structure/B2907447.png)
![3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2907448.png)
